246256-50-8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

246256-50-8 is a chemical compound with a wide range of applications in the scientific and industrial world. It is a white crystalline solid with a molecular weight of 437.4 g/mol. This compound is used for the synthesis of various compounds, as a reagent in organic synthesis, and as a catalyst. It is also used in the production of pharmaceuticals, dyes, and other materials.

Aplicaciones Científicas De Investigación

Advancements in Nanoparticle Synthesis

Recent advancements in liquid-phase syntheses of inorganic nanoparticles underscore the significance of novel materials in scientific research. The electronic industry, for example, has seen a rapid evolution thanks to discoveries in new semiconducting materials, transitioning from vacuum tubes to the sophisticated chips of today. This progression highlights the critical role of materials research, including compounds such as "246256-50-8", in driving technological advancements and fostering synergism between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).

Enhancing Data Sharing in Scientific Research

Data sharing has become a valuable part of the scientific method, enabling the verification of results and extension of research from prior findings. Despite the importance of data sharing for scientific progress, researchers face challenges such as insufficient time and lack of funding, which hinder their ability to make data electronically available. This aspect of scientific research, including the management and sharing of data associated with compounds like "this compound", is crucial for advancing our understanding and application of scientific discoveries (Tenopir et al., 2011).

Bioinformatics and Toxicogenomics

The field of toxicology has embraced the genomic era, with toxicogenomics emerging as a significant milestone. This discipline combines molecular techniques and bioinformatics to study the effects of toxicants, offering insights into how compounds such as "this compound" interact with biological systems. The integration of engineering and informatics in traditional toxicological research represents a notable advancement in understanding the molecular impact of environmental and chemical exposures (Afshari, Hamadeh, & Bushel, 2011).

Translational Research and Nursing Science

Translational research bridges the gap between basic scientific discoveries and their application in clinical settings. This rapidly expanding field of science applies findings from basic studies, such as those involving "this compound", to improve clinical practices and address complex healthcare challenges. Nurse scientists play a vital role in studying how individuals respond to illness or adapt to changes, utilizing data from clinical settings to inform the design and development of basic and applied research (Grady, 2010).

Hackathons and Accelerating Scientific Discoveries

Hackathons have emerged as a novel means to enhance collaborative science, driving the reproducibility of scientific analyses and fostering peer review before publication. This approach is particularly relevant in the analysis of data generated from research on compounds like "this compound", offering a platform for cross-validating study designs and underlying datasets. Hackathons facilitate a collaborative environment that bridges the traditional divide between data generators and bioinformaticians, accelerating the pace of scientific discoveries (Ghouila et al., 2018).

Mecanismo De Acción

Target of Action

5(6)-TAMRA SE, also known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, is a fluorescent dye . Its primary targets are biomolecules such as peptides, proteins, nucleotides, and nucleic acids . It is particularly used for labeling antibodies and avidin derivatives in immunochemistry .

Mode of Action

The succinimidyl esters of 5-TAMRA, 6-TAMRA, or the mixed isomers are the primary labeling reagents . They interact with their targets by covalently binding to the amine groups present in these biomolecules . This results in the formation of stable amide bonds, leading to the creation of orange fluorescent bioconjugates .

Biochemical Pathways

The biochemical pathways affected by 5(6)-TAMRA SE are primarily related to the visualization and tracking of the targeted biomolecules . The fluorescence emitted by the TAMRA dye upon excitation allows for the detection and monitoring of these biomolecules in various biological systems .

Pharmacokinetics

It is known that the compound is typically dissolved in dmso for experimental use .

Result of Action

The molecular and cellular effects of 5(6)-TAMRA SE’s action are primarily observed as changes in fluorescence in the presence of the targeted biomolecules . This allows for the visualization and tracking of these molecules in various biological and biochemical assays .

Action Environment

The action, efficacy, and stability of 5(6)-TAMRA SE can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, exposure to light should be minimized to prevent photobleaching and loss of fluorescence .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 246256-50-8 involves the reaction of a benzimidazole derivative with a chloroacetyl chloride derivative.", "Starting Materials": [ "Benzimidazole derivative", "Chloroacetyl chloride derivative" ], "Reaction": [ "The benzimidazole derivative is dissolved in a suitable solvent.", "To this solution, the chloroacetyl chloride derivative is added dropwise with stirring.", "The reaction mixture is heated under reflux for several hours.", "After completion of the reaction, the solvent is removed under reduced pressure.", "The residue is purified by recrystallization or column chromatography to obtain the desired product." ] } | |

Número CAS |

246256-50-8 |

Fórmula molecular |

C29H25N3O7 |

Peso molecular |

1055.066 |

Pureza |

97%min |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

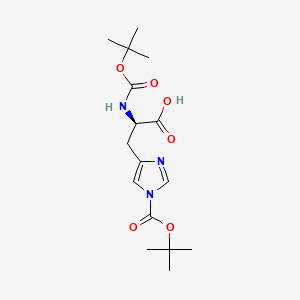

![(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B613715.png)